Urea

Description

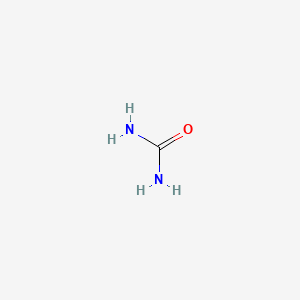

This compound is a carbonyl group with two C-bound amine groups. The commercially available fertilizer has an analysis of 46-0-0 (N-P2O5-K2O). It has a role as a flour treatment agent, a human metabolite, a Daphnia magna metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and a fertilizer. It is a monocarboxylic acid amide and a one-carbon compound. It is functionally related to a carbonic acid. It is a tautomer of a carbamimidic acid.

A compound formed in the liver from ammonia produced by the deamination of amino acids. It is the principal end product of protein catabolism and constitutes about one half of the total urinary solids.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Ascochyta medicaginicola, Vicia faba, and other organisms with data available.

This compound is a nitrogenous compound containing a carbonyl group attached to two amine groups with osmotic diuretic activity. In vivo, this compound is formed in the liver via the this compound cycle from ammonia and is the final end product of protein metabolism. Administration of this compound elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain, cerebrospinal fluid and eye, into interstitial fluid and plasma, thereby decreasing pressure in those tissues and increasing urine outflow.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for helicobacter pylori infectious disease and infection and has 16 investigational indications.

This compound is a mineral with formula of CO(N3-H2)2 or CO(NH2)2. The corresponding IMA (International Mineralogical Association) number is IMA1972-031. The IMA symbol is Ur.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O, Array, NH2CONH2 | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | urea | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Urea | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37955-36-5 | |

| Record name | Urea, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37955-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021426 | |

| Record name | Urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible., Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, Colourless to white, prismatic, crystalline powder or small, white pellets, White solid with a characteristic odor; [ICSC], Solid, WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Urea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>9 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Very soluble in water; Soluble in ethanol, 10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl, INSOL IN BENZENE; SOL IN ACETIC ACID, Sol in pyrimidine, In water, 5.45X10+5 mg/l @ 25 °C, 545.0 mg/mL, Solubility in water: miscible | |

| Record name | SID49640652 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.34 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3230 @ 20 °C/4 °C, On further heating it decomp to biuret, NH3, cyanuric acid; pH of 10% water soln: 7.2; density of water soln (wt/wt): 1.027 @ 10%; 1.054 @ 20%; 1.145 @ 50%, g/cm³ | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000012 [mmHg], 1.2X10-5 mm Hg @ 25 °C | |

| Record name | Urea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Cyanates are present as an impurity /American Research Products Co/, 0.3-2.0 wt% of biuret is typically present in solid urea | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals or powder, Tetragonal prisms | |

CAS No. |

57-13-6, 4744-36-9, 37955-36-5 | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamimidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004744369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037955365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W8T17847W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

275 °F (NTP, 1992), 132 °C to 135 °C, 132.70 °C, Ionization potential = 9 eV; Latent heat of fusion = 15.4 kJ/mol (at melting point); Latent heat of sublimation = 87.9 kJ/mol @ 25 °C; Heat of formation = -333.7 kJ/mol @ 25 °C; Decomposition temp = 135 °C, 132 °C, 132.7-135 °C | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure and Hydrogen Bonding of Urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea (CO(NH₂)₂) is a small organic molecule of immense biological and industrial importance. Its ability to form extensive and highly directional hydrogen bonds dictates its crystal structure, solubility, and interactions with other molecules. A thorough understanding of this compound's solid-state chemistry is crucial for applications ranging from fertilizer technology to its use as a protein denaturant and in the design of pharmaceutical co-crystals. This technical guide provides a comprehensive overview of the crystal structure and hydrogen bonding network of this compound, with a focus on its polymorphic forms. The information presented herein is supported by data from X-ray and neutron diffraction studies.

The Crystal Structure of this compound

This compound is known to exist in several polymorphic forms, with Form I being the most stable under ambient conditions. Other forms, such as III, IV, and V, have been identified under high pressure.

This compound Form I: The Ambient Polymorph

Under standard conditions, this compound crystallizes in the tetragonal space group P-42₁m.[1] The this compound molecule in the solid state is planar, a consequence of the sp² hybridization of the nitrogen orbitals.[2] This planarity facilitates the formation of an extensive hydrogen-bonding network. In the gas phase or in aqueous solution, the molecule is non-planar with C₂ symmetry.[2]

The crystal structure of Form I is characterized by a relatively open arrangement, with ribbons of this compound molecules forming tunnels with a square cross-section. This open structure is a consequence of the strong, directional hydrogen bonds overcoming more efficient molecular packing.[2]

Table 1: Crystallographic Data for this compound Form I

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P-42₁m |

| a, b (Å) | 5.56 |

| c (Å) | 4.65 |

| α, β, γ (°) | 90 |

| Volume (ų) | 143.40 |

| Z | 2 |

| Density (g/cm³) | 1.39 |

Data sourced from Materials Explorer.[1]

Table 2: Atomic Coordinates for this compound Form I

| Atom | Wyckoff | x | y | z |

| C | 2c | 0 | 1/2 | 0.672937 |

| O | 2c | 1/2 | 0 | 0.600474 |

| N | 4e | 0.853808 | 0.353808 | 0.822962 |

| H1 | 4e | 0.643827 | 0.856173 | 0.959058 |

| H2 | 4e | 0.240774 | 0.259226 | 0.282292 |

Data sourced from Materials Explorer.[1]

Table 3: Selected Bond Lengths and Angles for this compound Form I

| Bond | Length (Å) | Angle | Angle (°) |

| C-O | 1.27 | O-C-N | 120.0 |

| C-N | 1.34 | N-C-N | 120.0 |

| N-H | 1.01 | C-N-H | 120.0 |

| H-N-H | 120.0 |

Data represents idealized values for a trigonal planar geometry around the central carbon and nitrogen atoms. Experimental values may vary slightly.[1]

High-Pressure Polymorphs of this compound

Several polymorphs of this compound have been identified at high pressures. These transformations involve significant rearrangements of the crystal packing and hydrogen bonding network.

-

Form III: Appears at approximately 0.48 GPa and crystallizes in the orthorhombic space group P2₁2₁2₁.[3][4]

-

Form IV: Becomes the most stable form at 3.10 GPa and has the orthorhombic space group P2₁2₁2.[3][4]

-

Form V: Observed at pressures above 7.20 - 8.0 GPa and belongs to the orthorhombic space group Pmcn.[3][4]

Detailed crystallographic data for these high-pressure forms are less common in the literature compared to Form I.

The Hydrogen Bonding Network in this compound

The crystal structure of this compound is dominated by a three-dimensional network of N-H···O hydrogen bonds.[2] Each this compound molecule acts as both a hydrogen bond donor, through its four N-H protons, and a hydrogen bond acceptor, through the carbonyl oxygen.

In the stable Form I, the oxygen atom of each this compound molecule is engaged in two N-H···O hydrogen bonds.[2] These interactions create chains and ribbons of molecules, which are further interconnected to form the overall crystal lattice. Theoretical studies have also suggested the presence of weaker N-H···N hydrogen bonds, which become more significant under high pressure.[5]

Table 4: Hydrogen Bond Geometry in this compound Form I (Representative Values)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | ~1.01 | ~2.0 | ~3.0 | ~170 |

Note: These are approximate values. Actual distances and angles can vary within the crystal structure.

Experimental Protocols

The determination of this compound's crystal structure has been primarily achieved through single-crystal X-ray diffraction and neutron diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful technique for determining the arrangement of atoms in a crystal.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound can be grown by slow evaporation from an aqueous or alcoholic solution.[6] For co-crystals, equimolar amounts of this compound and the co-former are dissolved in a suitable solvent and allowed to evaporate slowly.[2][7]

-

Crystal Mounting: A suitable single crystal (typically with dimensions around 0.1-0.3 mm) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.5418 Å).[6][7] The diffraction data are collected as a series of images at different crystal orientations. Data collection is often performed at low temperatures (e.g., 150 K) to reduce thermal vibrations.[7]

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. Software such as CrysAlisPro is used for data integration and reduction, including corrections for absorption.[7]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data using software packages like SHELXT for structure solution and SHELXL for refinement.[7] Olex2 is a commonly used graphical user interface for these programs.[8][9]

Neutron Diffraction

Neutron diffraction is particularly valuable for accurately locating the positions of hydrogen atoms, which is crucial for a detailed understanding of the hydrogen bonding network.

Methodology:

-

Crystal Growth: Larger single crystals are typically required for neutron diffraction compared to SC-XRD.

-

Data Collection: The experiment is performed at a neutron source, such as a nuclear reactor or a spallation source. A beam of thermal neutrons is directed at the crystal, and the diffracted neutrons are detected. To minimize absorption and extinction effects, spherical crystals are often used.[2]

-

Data Processing and Refinement: The data are processed to obtain the intensities of the diffracted beams. The structure is then refined using specialized software, taking into account the nuclear scattering lengths of the atoms. Corrections for thermal vibrations are applied, often using models that account for rigid-body motion and anharmonic effects.[2]

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for determining the crystal structure of this compound.

Hydrogen Bonding in this compound Crystal Lattice

Caption: Schematic of N-H···O hydrogen bonding in the this compound crystal lattice.

Conclusion

The crystal structure of this compound is a classic example of how strong, directional hydrogen bonding can govern the solid-state architecture of a molecule. While the ambient pressure polymorph, Form I, is well-characterized, the study of its high-pressure forms continues to provide valuable insights into the behavior of hydrogen-bonded systems under extreme conditions. The detailed experimental protocols for X-ray and neutron diffraction outlined in this guide provide a foundation for researchers to further investigate the rich solid-state chemistry of this compound and its derivatives, aiding in the rational design of new materials with tailored properties for a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal Growth and Characterization of this compound Nitrate : Oriental Journal of Chemistry [orientjchem.org]

- 7. This compound as a Cocrystal Former—Study of 3 this compound Based Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

The End of a Doctrine: A Technical Guide to the Historical Significance of Wöhler's Urea Synthesis

For Researchers, Scientists, and Drug Development Professionals

In 1828, a groundbreaking experiment conducted by German chemist Friedrich Wöhler fundamentally altered the course of science. His synthesis of urea from inorganic materials challenged the long-held doctrine of vitalism, which posited that organic compounds could only be produced by living organisms possessing a "vital force." This guide provides an in-depth technical examination of Wöhler's synthesis, its historical context, and its profound impact on the fields of chemistry and drug development.

The Prevalent Dogma: Vitalism

Before Wöhler's discovery, the scientific community largely adhered to the theory of vitalism.[1] This doctrine maintained a strict division between the "organic" world of living things and the "inorganic" world of non-living matter. It was believed that a non-physical "vital force" or "vis vitalis" was essential for the formation of organic compounds.[2][3] This perspective implied that the chemical principles governing the inorganic world were insufficient to explain the complexities of life. The synthesis of organic molecules was therefore considered to be outside the realm of laboratory manipulation.

The Seminal Experiment: Wöhler's Synthesis of this compound

Wöhler's synthesis was not a direct assault on vitalism but rather an unexpected outcome of his research on ammonium cyanate. He famously wrote to his mentor Jöns Jacob Berzelius, "I must tell you that I can make this compound without the use of kidneys, either man or dog."[4] This exclamation captures the revolutionary nature of his discovery.

Wöhler demonstrated the synthesis using various inorganic reactants, highlighting the reproducibility and robustness of the transformation.[5]

Experimental Protocols

While Wöhler's original paper provides a descriptive account, the following protocols are based on his methods and modern recreations, offering a clearer, step-by-step guide.

Protocol 1: Synthesis from Silver Cyanate and Ammonium Chloride

This was one of the primary methods used by Wöhler.

-

Reaction: A solution of silver cyanate (AgNCO) is treated with a solution of ammonium chloride (NH₄Cl).

-

Precipitation: A double displacement reaction occurs, forming insoluble silver chloride (AgCl) and soluble ammonium cyanate (NH₄OCN).

-

AgNCO(aq) + NH₄Cl(aq) → AgCl(s) + NH₄OCN(aq)

-

-

Isolation of Ammonium Cyanate: The silver chloride precipitate is removed by filtration, leaving an aqueous solution of ammonium cyanate.

-

Isomerization: The ammonium cyanate solution is evaporated by heating. During this process, the ammonium cyanate rearranges to form this compound.

-

NH₄OCN(aq) → (NH₂)₂CO(aq)

-

-

Purification: The resulting solid this compound is purified by recrystallization from a suitable solvent, such as ethanol, to yield white crystals.

Protocol 2: Synthesis from Lead Cyanate and Ammonia

Wöhler also reported the synthesis using lead cyanate.

-

Reaction: Lead cyanate (Pb(OCN)₂) is treated with aqueous ammonia (NH₃).

-

Formation of Ammonium Cyanate: A double displacement reaction forms lead hydroxide (Pb(OH)₂) and ammonium cyanate (NH₄OCN).

-

Pb(OCN)₂(s) + 2NH₃(aq) + 2H₂O(l) → Pb(OH)₂(s) + 2NH₄OCN(aq)

-

-

Heating and Isomerization: The mixture is heated, causing the ammonium cyanate to isomerize into this compound.

-

Purification: The this compound is isolated and purified as described in the previous protocol.

Data Presentation: The Proof of Identity

The following table summarizes the expected elemental composition based on the known molecular formula of this compound (CH₄N₂O) and the type of comparative data Wöhler would have generated.

| Element | Atomic Mass (amu) | Moles in this compound | Mass in this compound ( g/mol ) | Percentage by Mass |

| Carbon (C) | 12.01 | 1 | 12.01 | 20.00% |

| Hydrogen (H) | 1.01 | 4 | 4.04 | 6.73% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 46.65% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 26.62% |

| Total | 60.07 | 100.00% |

Wöhler's analysis would have demonstrated that his synthetic product and natural this compound had identical elemental compositions, providing strong evidence that they were the same compound.

Historical Significance and Long-Term Impact

The synthesis of this compound from inorganic starting materials was a pivotal moment in the history of chemistry.[6]

-

The Decline of Vitalism: While not an instantaneous refutation, Wöhler's work dealt a significant blow to the doctrine of vitalism.[1] It demonstrated that organic molecules could be synthesized in the laboratory without the need for a "vital force," thereby bridging the gap between organic and inorganic chemistry.[2][3] Over the following decades, further syntheses of organic compounds by chemists such as Hermann Kolbe solidified the understanding that the same chemical laws govern both living and non-living matter.

-

The Birth of Organic Chemistry: Wöhler's synthesis is widely considered the starting point of modern organic chemistry.[5] By showing that organic compounds were amenable to laboratory synthesis, it opened the floodgates for the investigation and creation of a vast array of carbon-based molecules. This laid the foundation for the development of synthetic organic chemistry, a field that is central to drug discovery and development.

-

Isomerism: The synthesis also provided a crucial early example of isomerism. Ammonium cyanate and this compound are isomers, meaning they have the same chemical formula (CH₄N₂O) but different atomic arrangements and, consequently, different properties. This discovery was instrumental in developing the concept of molecular structure.

Conclusion

Friedrich Wöhler's synthesis of this compound was more than just the creation of a single organic molecule; it was a paradigm shift in scientific thought. By demonstrating that an organic compound could be synthesized from inorganic materials, he initiated the decline of the long-held doctrine of vitalism and laid the groundwork for the flourishing of organic chemistry. For modern researchers, scientists, and drug development professionals, Wöhler's experiment serves as a powerful reminder of the importance of empirical evidence in challenging established dogma and the immense potential of synthetic chemistry to understand and manipulate the molecules of life.

References

Physicochemical Properties of Concentrated Urea Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Urea, or carbamide, is a small organic compound with the chemical formula CO(NH₂)₂.[1] Its unique ability to disrupt noncovalent bonds, particularly hydrogen bonds, makes it an invaluable tool in biochemistry and pharmaceutical sciences, primarily as a protein denaturant.[1][2][3] Concentrated this compound solutions are widely used to increase the solubility of some proteins and to study protein folding and unfolding mechanisms.[1][4] This guide provides an in-depth overview of the core physicochemical properties of concentrated aqueous this compound solutions, methodologies for their measurement, and the molecular interactions that govern their behavior.

Quantitative Physicochemical Data

The following tables summarize key quantitative data for aqueous this compound solutions at various concentrations and temperatures.

Table 1: Density of Aqueous this compound Solutions

| This compound Concentration (mol/kg) | Temperature (K) | Density (g/cm³) |

|---|---|---|

| 0.1809 | 278.15 | 1.0034 |

| 4.22335 | 278.15 | 1.0563 |

| 12.801 | 278.15 | 1.1378 |

| 0.1809 | 298.15 | 0.9991 |

| 4.22335 | 298.15 | 1.0504 |

| 12.801 | 298.15 | 1.1287 |

| 0.1809 | 323.15 | 0.9904 |

| 4.22335 | 323.15 | 1.0401 |

| 12.801 | 323.15 | 1.1158 |

Data sourced from a study on the density of aqueous this compound solutions over a range of temperatures and pressures.[5]

Table 2: Viscosity of Aqueous this compound Solutions

| This compound Concentration (mol/kg) | Temperature (K) | Relative Viscosity (η/η₀) |

|---|---|---|

| 1.0 | 288.15 | 1.045 |

| 4.0 | 288.15 | 1.185 |

| 7.0 | 288.15 | 1.350 |

| 1.0 | 298.15 | 1.038 |

| 4.0 | 298.15 | 1.155 |

| 7.0 | 298.15 | 1.291 |

| 1.0 | 308.15 | 1.031 |

| 4.0 | 308.15 | 1.128 |

| 7.0 | 308.15 | 1.240 |

Data adapted from a study on the effect of this compound concentration and temperature on water structure.[6] The viscosity of this compound solutions increases with concentration but decreases with temperature.[6][7]

Table 3: Refractive Index of Aqueous this compound Solutions at 298.15 K (Sodium D-line)

| This compound Concentration (N) | Refractive Index (n) |

|---|---|

| 0.1 | 1.3338 |

| 1.0 | 1.3419 |

| 4.0 | 1.3629 |

| 8.0 | 1.3860 |

| 10.0 | 1.3965 |

Data sourced from a study on the conductance and physical properties of this compound solutions.[8]

Table 4: Electrical Conductivity of Aqueous this compound Solutions at 308.15 K

| This compound Concentration (N) | Specific Conductance (mhos/cm) | Equivalent Conductance (Λ) |

|---|---|---|

| 0.001 | 1.56 x 10⁻⁵ | 15.60 |

| 0.01 | 4.10 x 10⁻⁵ | 4.10 |

| 0.1 | 1.11 x 10⁻⁴ | 1.11 |

| 1.0 | 4.30 x 10⁻⁴ | 0.43 |

| 10.0 | 1.10 x 10⁻³ | 0.11 |

Data sourced from a study on the conductance and physical properties of this compound solutions.[8] this compound behaves as a weak electrolyte in aqueous solutions.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of physicochemical properties.

Density Measurement

Methodology: Vibrating Tube Densitometry

-

Apparatus: A vibrating tube digital densimeter (e.g., Anton Paar DMA series) is commonly used.[5][6] This instrument measures the oscillation period of a U-shaped tube filled with the sample.

-

Procedure:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and demineralized, double-distilled water.[5][6]

-

Sample Preparation: Aqueous this compound solutions are prepared by weight using high-purity this compound and demineralized, double-distilled water.[6]

-

Measurement: The sample is introduced into the oscillating tube. The instrument measures the oscillation period, which is directly related to the density of the sample.

-

Temperature Control: The temperature of the measuring cell is precisely controlled to ±0.01°C using a built-in Peltier system or an external thermostat.[6]

-

Viscosity Measurement

Methodology: Capillary Viscometry

-

Apparatus: An Ubbelohde or Ostwald-type capillary viscometer is frequently employed.[6][9][10]

-

Procedure:

-

Preparation: The viscometer is thoroughly cleaned and dried. A known volume of the this compound solution is introduced into the viscometer.

-

Thermal Equilibration: The viscometer is placed in a constant temperature water bath, controlled to ±0.01°C, and allowed to equilibrate.[6]

-

Measurement: The time taken for the liquid to flow between two marked points on the capillary is measured accurately using a stopwatch.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation ν = k * t, where 'k' is the viscometer constant and 't' is the flow time. The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density of the solution (η = ν * ρ).[9] The viscometer constant 'k' is determined by measuring the flow time of a liquid of known viscosity, such as pure water.

-

Refractive Index Measurement

Methodology: Refractometry

-

Apparatus: An Abbe refractometer is a standard instrument for this measurement.[8]

-

Procedure:

-

Calibration: The refractometer is calibrated using a standard of known refractive index, often distilled water.

-

Sample Application: A few drops of the this compound solution are placed on the prism surface.

-

Measurement: The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read from the scale.

-

Temperature Control: The temperature of the prisms is maintained at the desired value (e.g., 298.15 K) by circulating water from a thermostatically controlled bath.[8]

-

Electrical Conductivity Measurement

Methodology: Conductometry

-

Apparatus: A conductivity meter with a platinized vertical cell is used.[8]

-

Procedure:

-

Cell Constant Determination: The cell constant is determined by measuring the resistance of a standard solution of known conductivity, such as a potassium chloride solution.

-

Sample Measurement: The conductivity cell is rinsed and filled with the this compound solution. The resistance of the solution is measured using an impedance bridge.[8]

-

Solvent Correction: The specific conductivity of the purified water used to make the solutions is measured and subtracted from the conductivity of the this compound solution to correct for solvent conductance.[8]

-

Temperature Control: All measurements are performed in a thermostat-controlled bath to maintain a constant temperature (e.g., 35 ± 0.05°C).[8]

-

Molecular Interactions and Mechanisms

The macroscopic properties of concentrated this compound solutions are governed by their effects on the microscopic structure of water and interactions with other solutes, such as proteins.

Effect on Water Structure

This compound's interaction with water is complex and a subject of ongoing research. Two primary mechanisms have been proposed:

-

Direct Mechanism: this compound molecules directly replace water molecules in the hydration shells of proteins and engage in hydrogen bonding with the polypeptide backbone.[2][3] By forming hydrogen bonds with the protein, this compound disrupts the intramolecular hydrogen bonds that stabilize the protein's native structure.[2][3]

-

Indirect Mechanism: this compound alters the bulk structure of water. It is considered a "structure breaker," meaning it disrupts the extensive hydrogen-bonded network of water molecules.[6][11] This disruption weakens the hydrophobic effect, which is a major driving force for protein folding. The increased solubility of nonpolar groups in the this compound-water mixture favors the exposure of the protein's hydrophobic core, leading to denaturation.

Molecular dynamics simulations suggest that at all concentrations, the average number of hydrogen bonds and their lifetimes remain nearly constant, implying that the ideal behavior of this compound solutions is a result of facile local hydrogen bonding.[12]

Protein Denaturation by this compound

This compound is a powerful protein denaturant at high concentrations (typically up to 8 M or 10 M).[1] It disrupts the secondary, tertiary, and quaternary structures of proteins without breaking the primary peptide bonds.[2][4] The denaturation process involves the unfolding of the protein from its native, functional conformation to a disordered, inactive state.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. google.com [google.com]

- 4. Protein folding - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ureaknowhow.com [ureaknowhow.com]

- 10. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. Preferential Solvation in this compound Solutions at Different Concentrations: Properties from Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Urea in the Mammalian Urea Cycle: A Technical Guide

Abstract

The mammalian urea cycle is a critical metabolic pathway predominantly occurring in the liver, responsible for the detoxification of ammonia—a neurotoxic byproduct of amino acid catabolism—by converting it into this compound for excretion. This compound, a comparatively non-toxic and water-soluble compound, represents the primary vehicle for the disposal of excess nitrogen in ureotelic organisms. This technical guide provides an in-depth examination of the this compound cycle, with a specific focus on the pivotal role of its end product, this compound. It details the enzymatic steps of the cycle, its intricate regulatory mechanisms at both allosteric and transcriptional levels, and the interplay with other metabolic pathways. Furthermore, this document furnishes detailed experimental protocols for the quantitative analysis of key cycle components and enzyme activities, presents quantitative data in a structured format, and utilizes logical diagrams to illustrate the complex signaling and metabolic workflows. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and pharmacology, particularly those engaged in the development of therapeutics for this compound cycle disorders.

Introduction

Ammonia is a constant product of protein and amino acid metabolism. While it serves as a substrate for the synthesis of various nitrogen-containing compounds, its accumulation in the body is highly toxic, particularly to the central nervous system.[1] The this compound cycle, first elucidated by Krebs and Henseleit in 1932, is the primary metabolic pathway for the detoxification of ammonia in mammals.[2] This cycle converts two molecules of ammonia and one molecule of bicarbonate into one molecule of this compound, at the cost of four high-energy phosphate bonds.[2] The synthesis of this compound occurs primarily in the periportal hepatocytes of the liver and, to a lesser extent, in the kidneys.[3][4] The produced this compound is then released into the bloodstream, transported to the kidneys, and excreted in the urine.[3] Beyond its role in nitrogen waste removal, this compound also contributes to the countercurrent exchange system in the nephrons, aiding in water reabsorption.[5]

This guide will provide a technical overview of the this compound cycle, focusing on the synthesis, regulation, and physiological significance of this compound.

The this compound Cycle Pathway

The this compound cycle is a five-step enzymatic process that spans two cellular compartments: the mitochondria and the cytosol.

-

Formation of Carbamoyl Phosphate: The cycle initiates in the mitochondrial matrix where carbamoyl phosphate synthetase I (CPS1) catalyzes the condensation of ammonia (NH₃), bicarbonate (HCO₃⁻), and two molecules of ATP to form carbamoyl phosphate.[6] This is the rate-limiting and irreversible step of the this compound cycle.[1][7]

-

Formation of Citrulline: Ornithine transcarbamoylase (OTC) transfers the carbamoyl group from carbamoyl phosphate to ornithine, forming citrulline.[6] Citrulline is then transported out of the mitochondria into the cytosol.

-

Formation of Argininosuccinate: In the cytosol, argininosuccinate synthetase (ASS) catalyzes the condensation of citrulline with aspartate to form argininosuccinate. This reaction requires ATP, which is cleaved to AMP and pyrophosphate.[2]

-

Cleavage of Argininosuccinate: Argininosuccinate lyase (ASL) cleaves argininosuccinate into arginine and fumarate.[1] The fumarate produced links the this compound cycle to the citric acid cycle.[2]

-

Formation of this compound: Finally, arginase cleaves arginine to produce this compound and regenerate ornithine.[1] Ornithine is then transported back into the mitochondria to begin another round of the cycle.

// Invisible nodes for layout {rank=same; "NH3"; "HCO3-"; "2ATP"} {rank=same; "Citrulline_cyto"; "Aspartate"; "ATP_cyto"} } Caption: The enzymatic steps of the this compound cycle, highlighting the subcellular localization.

Regulation of the this compound Cycle

The flux through the this compound cycle is tightly regulated to meet the body's needs for nitrogen disposal while preventing excessive ammonia accumulation. Regulation occurs at two main levels: allosteric regulation of enzyme activity and transcriptional regulation of enzyme synthesis.

Allosteric Regulation

The primary site of allosteric regulation is Carbamoyl Phosphate Synthetase I (CPS1), the rate-limiting enzyme.[8] CPS1 is allosterically activated by N-acetylglutamate (NAG).[6] NAG is synthesized from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[6] The synthesis of NAG is, in turn, stimulated by arginine, an intermediate of the this compound cycle.[6] Therefore, an increase in amino acid catabolism leads to a rise in glutamate and arginine levels, which activates NAGS, leading to increased NAG production and subsequent activation of CPS1 and the entire this compound cycle.[9]

Transcriptional Regulation

The expression of this compound cycle enzymes is coordinately regulated by dietary protein intake and hormonal signals.[10] A high-protein diet or prolonged fasting, conditions that increase amino acid breakdown, lead to the upregulation of the genes encoding all five this compound cycle enzymes.[9] This long-term regulation ensures the liver has the capacity to handle increased nitrogen loads.

Several hormones play a key role in this transcriptional control:

-

Glucagon and Glucocorticoids: These hormones are known to upregulate the transcription of this compound cycle genes, including ASS1, ASL, and ARG1, and stabilize CPS1 mRNA.[1][11]

-

Insulin: Conversely, insulin has been shown to downregulate the expression of this compound cycle enzymes.[1]

Transcription factors such as cAMP response element-binding protein (CREB), Hepatocyte Nuclear Factor 1 (HNF-1), Nuclear Factor Y (NF-Y), and Specificity protein 1 (Sp1) have been identified to bind to the promoter and enhancer regions of the NAGS gene, providing a molecular link between hormonal signals and the regulation of ureagenesis.[3][12] Hypoxia-inducible factors (HIFs) have also been shown to transcriptionally regulate CPS1 and ARG1.[11]

// Hormones and Dietary Signals "High_Protein_Diet" [label="High Protein Diet/\nFasting", fillcolor="#FBBC05"]; "Glucagon" [label="Glucagon", fillcolor="#FBBC05"]; "Glucocorticoids" [label="Glucocorticoids", fillcolor="#FBBC05"]; "Insulin" [label="Insulin", fillcolor="#FBBC05"];

// Transcription Factors "CREB" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HNF1" [label="HNF-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NFY" [label="NF-Y", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sp1" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HIFs" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Target Genes "Urea_Cycle_Genes" [label="this compound Cycle Enzyme Genes\n(CPS1, OTC, ASS1, ASL, ARG1, NAGS)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Relationships "High_Protein_Diet" -> "Glucagon"; "High_Protein_Diet" -> "Glucocorticoids"; "Glucagon" -> "CREB" [label="+"]; "Glucocorticoids" -> "HNF1" [label="+"]; "High_Protein_Diet" -> "NFY" [label="+"]; "High_Protein_Diet" -> "Sp1" [label="+"]; "High_Protein_Diet" -> "HIFs" [label="+"];

"CREB" -> "Urea_Cycle_Genes" [label="+"]; "HNF1" -> "Urea_Cycle_Genes" [label="+"]; "NFY" -> "Urea_Cycle_Genes" [label="+"]; "Sp1" -> "Urea_Cycle_Genes" [label="+"]; "HIFs" -> "Urea_Cycle_Genes" [label="+"]; "Insulin" -> "Urea_Cycle_Genes" [label="-"]; } Caption: Hormonal and dietary signals converge on transcription factors to regulate this compound cycle gene expression.

Quantitative Data

The following tables summarize key quantitative data related to the mammalian this compound cycle. It is important to note that these values can vary depending on the species, nutritional state, and experimental conditions.

Table 1: Kinetic Properties of this compound Cycle Enzymes

| Enzyme | Substrate(s) | Km (mM) | Vmax (µmol/min/mg protein) | Source |

| Carbamoyl Phosphate Synthetase I (CPS1) | NH₄⁺ | 0.24 - 0.73 | Varies significantly with NAG concentration | [9] |

| Ornithine Transcarbamoylase (OTC) | Carbamoyl Phosphate, Ornithine | ~0.1, ~0.2 | - | - |

| Argininosuccinate Synthetase (ASS) | Citrulline, Aspartate | 0.2, - | 0.0157 ± 0.0087 (nmol/hr/mg) | [13] |

| Argininosuccinate Lyase (ASL) | Argininosuccinate | 0.112 | 0.04 | [5] |

| Arginase | Arginine | 2-20 | Varies by isoform | - |

Table 2: Physiological Concentrations of this compound Cycle Intermediates and Related Compounds

| Metabolite | Concentration in Liver (mM) | Concentration in Blood (mM) | Source |

| Ammonia | < 0.05 | 0.015 - 0.06 | [14] |

| Ornithine | 0.1 - 0.4 | 0.04 - 0.1 | - |

| Citrulline | 0.01 - 0.05 | 0.02 - 0.055 | - |

| Argininosuccinate | Low (transient) | Very low | - |

| Arginine | 0.05 - 0.2 | 0.05 - 0.15 | - |

| This compound | Varies | 2.5 - 6.7 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound cycle.

Measurement of this compound Concentration (Diacetyl Monoxime Method)

This colorimetric assay is based on the reaction of this compound with diacetyl monoxime in an acidic environment to produce a pink-colored complex, which can be quantified spectrophotometrically.[16]

Reagents:

-

This compound Reagent: Contains thiosemicarbazide and ferric chloride in sulfuric acid.

-

Diacetyl Monoxime Reagent.

-

This compound Standard (e.g., 30 mg/dL).

Procedure:

-

Label three test tubes: "Blank," "Standard," and "Test."

-

To the "Blank" tube, add 10 µL of distilled water.

-

To the "Standard" tube, add 10 µL of this compound Standard.

-

To the "Test" tube, add 10 µL of the biological sample (e.g., serum).

-

To all three tubes, add 2 mL of this compound Reagent.

-

Add 25 µL of Diacetyl Monoxime Reagent to all tubes.

-

Mix the contents of the tubes and incubate in a boiling water bath for 10 minutes.

-

Cool the tubes and measure the absorbance of the "Standard" and "Test" samples against the "Blank" at 540 nm using a spectrophotometer.

-

Calculate the this compound concentration in the sample using the formula: (Absorbance of Test / Absorbance of Standard) x Concentration of Standard.

Arginase Activity Assay

This assay measures the activity of arginase by quantifying the amount of this compound produced from arginine. The this compound is then measured using a colorimetric method.

Reagents:

-

Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Substrate Buffer (containing L-arginine).

-

This compound Reagent (as described in 5.1).

-

This compound Standard.

Procedure:

-

Prepare cell or tissue lysate in ice-cold Arginase Assay Buffer. Centrifuge to remove debris.

-

Add 40 µL of the lysate to a well of a 96-well plate. Prepare a standard curve with known concentrations of this compound.

-

Add 10 µL of Substrate Buffer to each sample well.

-

Incubate the plate at 37°C for 2 hours.

-

Stop the reaction by adding 200 µL of this compound Reagent to all wells.

-

Incubate at room temperature for 60 minutes.

-

Measure the absorbance at 430 nm.

-

Determine the amount of this compound produced in the samples from the standard curve and calculate the arginase activity (often expressed as units/L, where one unit is the amount of enzyme that converts 1.0 µmole of L-arginine to ornithine and this compound per minute at a specific pH and temperature).[15]

Carbamoyl Phosphate Synthetase I (CPS1) Activity Assay

This in vitro colorimetric assay measures the production of carbamoyl phosphate.[17]

Reagents:

-

Reaction Buffer: 50 mM triethanolamine, 10 mM Mg(C₂H₃O₂)₂, 1 mM dithiothreitol.

-

50 mM NH₄HCO₃.

-

5 mM ATP.

-

5 mM N-acetyl-L-glutamate (NAG).

-

Purified CPS1 enzyme or mitochondrial lysate.

-

100 mM hydroxylamine.

-

Chromogenic reagent.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NH₄HCO₃, ATP, and NAG.

-

Add the CPS1 enzyme source to the reaction mixture.

-

Incubate for 10 minutes at 37°C.

-

Convert the resulting carbamoyl phosphate to hydroxythis compound by adding 100 mM hydroxylamine and incubating for 10 minutes at 95°C.

-

Add 80 µL of chromogenic reagent and heat for 15 minutes at 95°C.

-

Measure the absorbance at the appropriate wavelength for the chromogen used to determine the concentration of hydroxythis compound, which is proportional to the amount of carbamoyl phosphate produced.

Measurement of this compound Cycle Flux using Stable Isotopes

This method allows for the in vivo quantification of the rate of this compound synthesis.[18]

Protocol Overview:

-

A primed, constant intravenous infusion of stable isotopes, such as [¹⁵N₂]this compound or [¹⁸O]this compound, is administered to the subject.

-

Blood samples are collected at baseline and at several time points during the infusion.

-

The isotopic enrichment of this compound in the plasma is measured using mass spectrometry.

-

The rate of appearance of this compound (i.e., the this compound production rate or flux) is calculated from the isotopic enrichment data and the infusion rate of the tracer.

-

To trace the nitrogen source, a co-infusion of a ¹⁵N-labeled amino acid, such as [5-¹⁵N]glutamine, can be used. The ratio of ¹⁵N enrichment in this compound to that in the precursor amino acid provides an index of the proportion of this compound nitrogen derived from that precursor.[18]

Role in Drug Development

The this compound cycle is a critical target for drug development, primarily for the treatment of this compound cycle disorders (UCDs). UCDs are a group of inherited metabolic diseases caused by deficiencies in one of the enzymes or transporters of the this compound cycle, leading to hyperammonemia.

Current therapeutic strategies for UCDs include:

-

Dietary Management: A low-protein diet to reduce the nitrogen load.

-

Ammonia Scavengers: Drugs like sodium phenylbutyrate that provide an alternative pathway for nitrogen excretion.

-

Arginine or Citrulline Supplementation: To replenish cycle intermediates and drive the cycle forward.

-

Liver Transplantation: In severe cases, this is the only curative treatment.

Future drug development efforts are focused on:

-

Gene Therapy: To correct the underlying genetic defect.

-

mRNA Therapeutics: To provide a functional copy of the deficient enzyme.

-

Small Molecule Activators: To enhance the activity of residual mutant enzymes.

Understanding the quantitative aspects and regulatory networks of the this compound cycle, as detailed in this guide, is fundamental for the rational design and evaluation of novel therapeutics for UCDs.

Conclusion